molecular formula C21H12F6N2S B2913151 2-{[3-(Trifluoromethyl)benzyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]nicotinonitrile CAS No. 478245-79-3

2-{[3-(Trifluoromethyl)benzyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]nicotinonitrile

Cat. No. B2913151
CAS RN: 478245-79-3
M. Wt: 438.39
InChI Key: FTVREKKWVCEICX-UHFFFAOYSA-N
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Description

The compound contains a trifluoromethyl group (-CF3), a benzyl group (C6H5CH2-), and a nitrile group (-CN). The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethyl groups are often introduced to organic molecules through various methods. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .


Molecular Structure Analysis

The compound likely has a complex structure due to the presence of multiple functional groups. The trifluoromethyl group is known to be highly electronegative, which could influence the overall structure and reactivity of the molecule .


Chemical Reactions Analysis

The trifluoromethyl group is often used in organic synthesis due to its strong electron-withdrawing properties. It can participate in various reactions, including nucleophilic substitution and free radical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the acidity of adjacent protons .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Research in organic chemistry has explored the synthesis and decomposition of compounds with trifluoromethyl and sulfanyl groups, indicating their potential utility in creating complex organic molecules. For example, Zhu and Desmarteau (1993) studied the synthesis and decomposition of benzenediazonium tris((trifluoromethyl)sulfonyl)methanide, highlighting the thermal behavior of compounds with similar functionalities (Zhu & Desmarteau, 1993). This research could provide foundational knowledge for manipulating "2-{[3-(Trifluoromethyl)benzyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]nicotinonitrile" in synthetic applications.

Materials Science and Polymer Research

In materials science, the incorporation of trifluoromethyl and sulfanyl groups into polymers has been investigated for enhancing material properties. Tapaswi et al. (2015) synthesized transparent aromatic polyimides derived from thiophenyl-substituted benzidines with high refractive index and small birefringence, demonstrating how these functionalities can impact the optical and thermal properties of polymers (Tapaswi et al., 2015). Such insights could be relevant to the development of new materials using "2-{[3-(Trifluoromethyl)benzyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]nicotinonitrile".

Future Directions

Trifluoromethyl-containing compounds are of significant interest in various fields, including medicinal chemistry and materials science. Future research could explore new synthesis methods, applications, and mechanisms of action for these compounds .

properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12F6N2S/c22-20(23,24)15-5-1-3-13(9-15)12-30-19-18(11-28)17(7-8-29-19)14-4-2-6-16(10-14)21(25,26)27/h1-10H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVREKKWVCEICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NC=CC(=C2C#N)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12F6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(Trifluoromethyl)benzyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]nicotinonitrile

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